

# Comprehensive Technical Guide: TCO-PEG3-acid Properties and Applications

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**Compound Focus:** Tco peg3 CH2CO2H

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## Introduction to TCO-PEG3-acid

**TCO-PEG3-acid** is a specialized chemical reagent that has gained significant importance in the field of bioorthogonal chemistry and bioconjugation. This compound features a **trans-cyclooctene (TCO)** moiety connected to a **terminal carboxylic acid** through a **triethylene glycol (PEG3) spacer**. The unique molecular architecture of TCO-PEG3-acid enables its participation in the **inverse electron-demand Diels-Alder (IEDDA) reaction** with tetrazine derivatives, which is recognized as the fastest bioorthogonal reaction known to date [1] [2]. This exceptional reactivity profile has established TCO-PEG3-acid as a critical tool in various biomedical applications, including targeted drug delivery, molecular imaging, and proteolysis-targeting chimeras (PROTACs) development.

The strategic incorporation of the PEG spacer serves multiple crucial functions: it significantly **enhances hydrophilicity** and aqueous solubility of the conjugate, creates a **flexible linkage** that minimizes steric hindrance during bioconjugation events, and provides sufficient **spatial separation** between the reactive TCO group and the biomolecule surface [3] [4]. The terminal carboxylic acid functionality allows for straightforward conjugation to primary amine groups present on biomolecules through the formation of stable amide bonds, facilitated by common coupling agents such as EDC, HATU, or DCC [1] [5]. This combination of features makes TCO-PEG3-acid an exceptionally versatile building block for constructing sophisticated bioconjugates for both basic research and therapeutic applications.

## Chemical and Physical Properties

### Structural Characteristics

TCO-PEG3-acid possesses a well-defined molecular structure specifically engineered to optimize its performance in biological systems. The compound's systematic name, **5,8,11-trioxa-2-azatetradecanedioic acid, 1-(4-cycloocten-1-yl) ester**, reflects its complex architecture [1]. The core TCO group is a **highly strained alkene** with remarkable reactivity toward tetrazines due to its distorted double bond geometry, which raises the energy level of its highest occupied molecular orbital (HOMO) and consequently enhances its reactivity in inverse electron-demand Diels-Alder reactions [2].

The **PEG3 spacer** incorporated into the structure serves as a hydrophilic linker that significantly improves the aqueous solubility of the overall conjugate while providing molecular flexibility that facilitates interactions with tetrazine partners. The terminal **carboxylic acid group** enables straightforward conjugation to amine-containing molecules through formation of stable amide bonds. With a molecular weight of **373.44 g/mol** and the chemical formula **C<sub>18</sub>H<sub>31</sub>NO<sub>7</sub>**, TCO-PEG3-acid represents an optimally sized building block for bioconjugation that balances reactivity with biocompatibility [1] [3].

### Quantitative Physicochemical Parameters

Table 1: Fundamental physicochemical properties of TCO-PEG3-acid

Property	Value	Conditions/Notes
Molecular Weight	373.44 g/mol	[1]
Chemical Formula	C <sub>18</sub> H <sub>31</sub> NO <sub>7</sub>	[1] [3]
CAS Number	2141981-86-2	[1] [3]
Boiling Point	544.9±50.0 °C	Predicted [1]
Density	1.15±0.1 g/cm <sup>3</sup>	Predicted [1]

Property	Value	Conditions/Notes
pKa	4.28±0.10	Predicted [1]
Physical Form	Oil	Colorless to light yellow [1]
Purity	>98%	[3]

Table 2: Solubility and stability characteristics of TCO-PEG3-acid

Property	Characteristics	Experimental Notes
Solubility	Soluble in DMSO, DCM, DMF	[1]
Aqueous Solubility Enhanced by PEG spacer	Improves compatibility with biological systems [3]	
Storage Conditions	-20°C, desiccated	Protects against degradation [3] [5]
Stability Concern	Spontaneous isomerization to cis-cyclooctene	Results in significantly reduced reactivity with tetrazines [5]

The **predicted pKa** of 4.28 indicates that the compound exists predominantly in its deprotonated form at physiological pH, facilitating efficient conjugation reactions with amine nucleophiles [1]. The **oil-like consistency** of TCO-PEG3-acid, typically ranging from colorless to light yellow, reflects its molecular characteristics and necessitates proper storage conditions to maintain optimal reactivity over time [1].

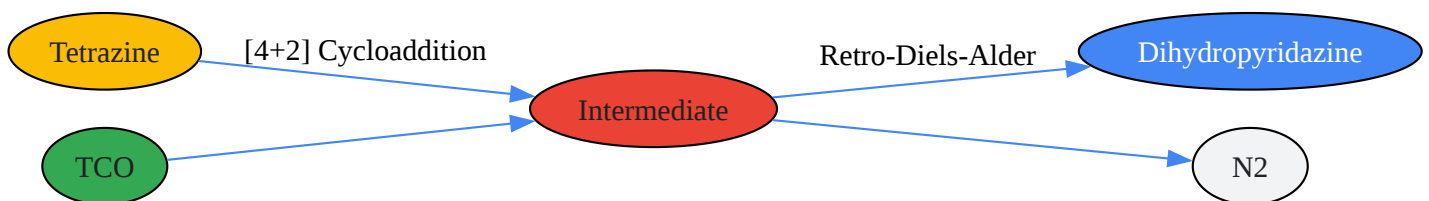
## Reaction Mechanisms and Kinetics

### Bioorthogonal IEDDA Reaction

The **inverse electron-demand Diels-Alder (IEDDA)** reaction between TCO and tetrazine derivatives represents a cornerstone of modern bioorthogonal chemistry. This transformation begins with a **[4+2] cycloaddition** between the electron-rich TCO dienophile and the electron-deficient tetrazine diene, forming

an unstable bicyclic intermediate [2]. This intermediate rapidly undergoes a **retro-Diels-Alder reaction** with elimination of nitrogen gas, resulting in the formation of a stable **4,5-dihydropyridazine** product [2].

The exceptional **reaction kinetics** of this process, with second-order rate constants ( $k_2$ ) reaching up to  $10^6 \text{ M}^{-1}\text{s}^{-1}$ , make it particularly valuable for applications requiring rapid conjugation under dilute conditions [6] [2]. Several structural factors significantly influence the reaction rate: the **inherent ring strain** in the TCO moiety (approximately 20 kcal/mol for the trans isomer compared to 7 kcal/mol for cis-cyclooctene) dramatically enhances reactivity; **electron-withdrawing groups** on the tetrazine aromatic ring lower the LUMO energy of the diene, reducing the HOMO-LUMO gap; and **steric accessibility** of both reaction partners facilitates their interaction [2] [7].



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Figure 1: IEDDA reaction mechanism between TCO and tetrazine

## Factors Influencing Reaction Kinetics

The **reactivity of TCO derivatives** in IEDDA reactions is profoundly influenced by their molecular environment and structural features. Research has demonstrated that **hydrophobic TCO moieties** directly conjugated to biomolecules such as antibodies frequently experience significant **reactivity loss** (up to 90%) due to masking effects where the hydrophobic TCO buries within hydrophobic protein domains to avoid aqueous environments [4]. This phenomenon can be effectively mitigated by incorporating **PEG linkers** between the TCO and the biomolecule, which maintain TCO accessibility and preserve reactivity by preventing hydrophobic burial [4].

The **length and composition of linkers** connecting TCO to biomolecules significantly impact functional reactivity. Studies comparing various conjugation approaches have revealed that antibodies modified with **PEG-linked TCOs** using a dual bioorthogonal approach (DBCO-azide initial conjugation followed by TCO-

tetrazine reaction) exhibited **>5-fold enhancement** in functional TCO density compared to direct amine-coupled TCOs [4]. Furthermore, the **stereochemical configuration** of the TCO moiety critically determines its reactivity, with the **trans isomer** being approximately five orders of magnitude more reactive with tetrazines than the corresponding cis isomer [2] [7].

## Experimental Protocols and Methodologies

### Bioconjugation to Amine-Containing Molecules

**Conjugation of TCO-PEG3-acid to primary amines** represents a fundamental protocol for preparing bioorthogonal reagents. The following optimized procedure ensures efficient amide bond formation while preserving the reactivity of the TCO moiety:

- **Materials Required:** TCO-PEG3-acid, target molecule containing primary amines, coupling agents (EDC/HCl or HATU), catalyst (NHS or HOAt), base (DIPEA or TEA), anhydrous DMF or DMSO, purification supplies (PD-10 desalting columns, dialysis membranes, or HPLC system) [1] [3] [5].
- **Activation Procedure:** Dissolve TCO-PEG3-acid (1 equiv) in anhydrous DMF to achieve a final concentration of 10-50 mM. Add NHS (1.5 equiv) or HOAt (1.5 equiv) followed by EDC/HCl (1.5 equiv) or HATU (1.5 equiv). Activate with DIPEA (2 equiv) for 15-30 minutes at room temperature with gentle agitation [3] [5].
- **Conjugation Protocol:** Add the activated ester solution dropwise to the amine-containing molecule (typically in PBS or carbonate buffer, pH 8.5) at a molar ratio optimized for the specific application (typically 3-10-fold excess of TCO reagent). React for 2-4 hours at room temperature or overnight at 4°C with gentle mixing [4].
- **Purification and Characterization:** Purify the conjugate using desalting chromatography, dialysis, or HPLC. Verify conjugation efficiency by MALDI-TOF mass spectrometry and quantify functional TCO groups by reacting an aliquot with a tetrazine-fluorophore conjugate and measuring absorbance or fluorescence [4].

## IEDDA Reaction with Tetrazines

The **IEDDA conjugation between TCO-modified molecules and tetrazine derivatives** offers exceptional speed and specificity under physiological conditions:

- **Standard Protocol:** Combine the TCO-modified molecule with tetrazine reagent at equimolar ratios or with a slight excess (1.2-2.0 equiv) of tetrazine in neutral buffer (PBS, pH 7.4). React for 1-4 hours at room temperature or 37°C [6]. The reaction proceeds efficiently at micromolar concentrations, making it suitable for sensitive biological applications.
- **Kinetics Optimization:** For time-sensitive applications, increase reaction temperature to 37°C to enhance kinetics. Alternatively, use tetrazines bearing electron-withdrawing groups (e.g., 6-methyl tetrazine) to further accelerate the reaction rate [6] [2]. Monitor reaction completion by UV-Vis spectroscopy (observation of tetrazine decay at 520-530 nm) or by following nitrogen evolution.
- **Product Isolation:** Purify the final conjugate using size exclusion chromatography, dialysis, or HPLC. Analyze by SDS-PAGE, LC-MS, or other appropriate techniques to verify conjugation efficiency and product identity [6].

## Protein-Polymer Conjugation for Homodimer Formation

The **formation of protein homodimers** using TCO-PEG3-acid derivatives demonstrates the power of IEDDA chemistry for creating complex biomolecular architectures:

- **Experimental Design:** Modify target protein (e.g., T4 Lysozyme V131C mutant) with TCO-PEG3-acid using standard amine coupling or through cysteine-maleimide chemistry to create TCO-protein conjugates [6]. Prepare bis-tetrazine polymer (2.0 kDa pNIPAAm or PEG) using controlled radical polymerization and post-polymerization modification [6].
- **Dimerization Protocol:** Combine TCO-protein conjugate with bis-tetrazine polymer at 1:1 molar ratio in PBS, pH 7.4. Allow reaction to proceed for 1 hour at room temperature [6].
- **Analysis and Characterization:** Analyze reaction mixture by SDS-PAGE and quantify dimer formation using band intensity analysis (e.g., ImageJ software). Compare efficiency with traditional

methods (e.g., maleimide-thiol chemistry), demonstrating superior yields of TCO-tetrazine approach (38% yield after 1 hour vs. 5% yield after 24 hours for maleimide method) [6].

## Research and Applications

### Protein-Polymer Conjugates and Homodimerization

The **formation of protein-polymer conjugates** represents a major application area for TCO-PEG3-acid, particularly in the creation of homodimeric protein structures. Research has demonstrated that **bis-tetrazine polymers** conjugated to TCO-modified proteins yield homodimers with significantly higher efficiency (38% yield after 1 hour) compared to traditional maleimide-thiol chemistry (5% yield after 24 hours) [6]. This enhanced efficiency stems from the exceptional kinetics of the IEDDA reaction and its compatibility with biological systems.

In a seminal study, **T4 Lysozyme (V131C)** containing a single surface-exposed cysteine was modified with a TCO reagent and subsequently conjugated with bis-tetrazine poly(N-isopropylacrylamide) (pNIPAAm, Mn = 2.0 kDa) or bis-tetrazine PEG (2.0 kDa) [6]. The resulting **protein homodimers** formed rapidly, demonstrating the utility of this approach for creating defined protein multimerization. This strategy proves particularly valuable for enhancing receptor clustering studies, improving pharmacokinetic profiles of therapeutic proteins, and creating novel biomaterials with tailored properties [6].

### Pretargeted Imaging and Therapy

**Pretargeting strategies** utilizing TCO-PEG3-acid have revolutionized molecular imaging and therapeutic approaches in nuclear medicine. In these sophisticated applications, a TCO-modified targeting vector (such as a monoclonal antibody, peptide, or small molecule) is first administered and allowed to accumulate at the target site [2] [4]. After appropriate clearance time, a radiolabeled tetrazine probe is introduced, which rapidly complexes with the pretargeted TCO moieties through IEDDA reaction.

This **two-step pretargeting approach** decouples the slow pharmacokinetics of large targeting vectors from the rapid decay of radionuclides, significantly enhancing target-to-background ratios in diagnostic imaging and reducing radiation exposure to non-target tissues in radiotherapy [2]. Research has demonstrated that

incorporating **PEG linkers** between TCO and targeting antibodies dramatically improves functional TCO density (more than 5-fold enhancement) by preventing hydrophobic interactions that would otherwise mask TCO reactivity [4]. This strategy has been successfully applied for imaging various cancer biomarkers using tetrazine-modified fluorophores and quantum dots, showcasing its versatility and effectiveness [4].

## PROTACs Synthesis and Targeted Drug Delivery

TCO-PEG3-acid serves as a **critical building block** in the synthesis of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules designed to induce targeted protein degradation [1]. In these innovative constructs, TCO-PEG3-acid functions as a **PEG-based linker** that connects a target protein-binding ligand to an E3 ubiquitin ligase recruiter, facilitating the formation of a ternary complex that leads to ubiquitination and subsequent proteasomal degradation of the target protein [1].

The **PEG spacer** in TCO-PEG3-acid provides optimal length and flexibility to enable efficient ternary complex formation while minimizing steric hindrance. Additionally, the implementation of "**click-to-release**" **bioorthogonal decaging strategies** utilizes the IEDDA reaction between TCO-modified prodrugs and tetrazine reagents to achieve spatiotemporally controlled drug activation at specific disease sites [2] [7]. This innovative approach enhances therapeutic precision while minimizing off-target effects, representing a significant advancement in targeted therapeutic interventions.

## Stability and Handling Considerations

### Storage and Stability

Proper handling and storage of TCO-PEG3-acid are critical for maintaining its reactivity and ensuring experimental reproducibility. The compound should be stored at **-20°C in desiccated conditions** to prevent degradation [3] [5]. The TCO moiety is susceptible to **spontaneous isomerization** from the highly reactive trans configuration to the less reactive cis form, which occurs gradually even under optimal storage conditions and results in significantly diminished reactivity with tetrazines [5].

The **half-life of TCO derivatives** varies depending on specific structural features and environmental conditions. For this reason, **long-term storage** of TCO-PEG3-acid is not recommended, and freshly

prepared conjugates should be utilized promptly to ensure maximal reactivity [5]. Analytical techniques such as NMR spectroscopy and HPLC can be employed to monitor isomerization and assess reagent quality over time. For critical applications, periodic quality control assessments are advisable to confirm that the reagent maintains acceptable reactivity levels.

## Solubility and Handling

TCO-PEG3-acid exhibits **good solubility** in various organic solvents including DMSO, DCM, and DMF, which facilitates stock solution preparation and conjugation reactions [1]. The incorporation of the **PEG3 spacer** significantly enhances aqueous compatibility compared to non-PEGylated TCO derivatives, enabling more efficient bioconjugation in mixed aqueous-organic solvent systems [3].

When handling TCO-PEG3-acid, it is essential to employ **anhydrous conditions** for organic reactions and use cold, slightly basic buffers (pH 7.4-8.5) for aqueous bioconjugation to preserve the integrity of the TCO moiety while facilitating efficient amide bond formation [3] [5]. To prevent unintended precipitation, stock solutions in water-miscible organic solvents should be added slowly to aqueous reaction mixtures with gentle agitation. If precipitation occurs, slight increases in organic solvent percentage or adjustment of buffer pH may improve solubility.

## Supplier Information and Availability

TCO-PEG3-acid (CAS#: 2141981-86-2) is commercially available from multiple specialized suppliers catering to the chemical biology and drug development communities. Key suppliers include:

- **Bide Pharmatech Ltd.** (Tel: 400-164-7117) [1]
- **Changzhou Hopschain Chemical Co., Ltd.** (Tel: 0519-85528066) [1]
- **Shanghai Hongye Biotechnology Co. Ltd.** (Tel: 400-9205774) [1]
- **Alfa Chemistry** [1]
- **TargetMol Chemicals Inc.** [1]
- **CD Bioparticles** (Purity: 98%) [3]
- **BroadPharm** (Offers GMP-grade inquiries) [5]

Pricing varies based on quantity and purity specifications, with research quantities typically ranging from milligrams to grams. Many suppliers offer custom synthesis services and bulk pricing for large-scale

applications. When procuring TCO-PEG3-acid, it is advisable to verify certificate of analysis details, including purity assessment method and isomer composition, to ensure reagent quality [1] [3] [5].

## Conclusion

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